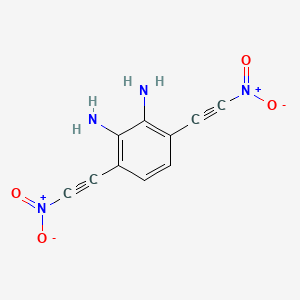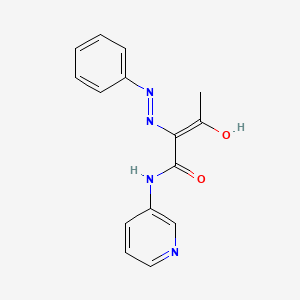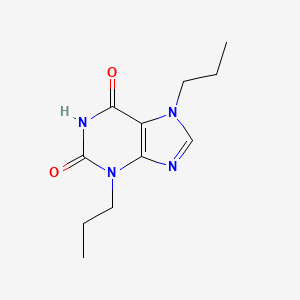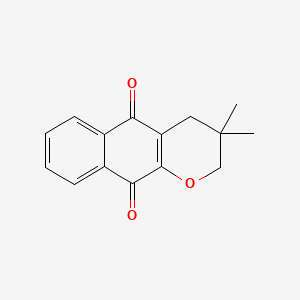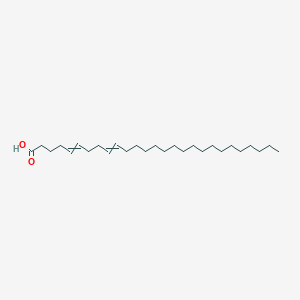![molecular formula C26H36N2O2 B14270338 N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide CAS No. 167966-98-5](/img/structure/B14270338.png)
N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine is a molecule composed of two 2,6-diisopropylphenyl groups connected by an ethylenediamine linker. Its chemical structure is shown below:
Preparation Methods
Synthetic Routes: The synthesis of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine involves the reaction of 2,6-diisopropylaniline with ethylenediamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions:- Reactants: 2,6-diisopropylaniline, ethylenediamine
- Solvent: Organic solvent (e.g., toluene, dichloromethane)
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalyst: None required
Industrial Production Methods: The industrial production of N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine may involve large-scale batch processes or continuous flow methods. Optimization of reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine can undergo various reactions:
Oxidation: It can be oxidized to form imine derivatives.
Reduction: Reduction with hydrogen gas yields the corresponding diamine.
Substitution: The amino groups can be substituted with other functional groups.
Complexation: It can form coordination complexes with metal ions.
Common reagents include acids, bases, and oxidizing or reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine finds applications in:
Catalysis: As a ligand in transition metal catalysis
Organic Synthesis: For constructing complex molecules
Materials Science: In the design of functional materials
Mechanism of Action
The compound’s mechanism of action varies based on its application. In catalysis, it coordinates with metal ions, influencing reaction pathways. In organic synthesis, it facilitates bond formation. Further research is needed to explore its biological mechanisms.
Comparison with Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine stands out due to its sterically hindered phenyl groups. Similar compounds include N,N-diisopropylethylamine (Hünig’s base) .
Remember that this compound’s unique structure contributes to its diverse applications across chemistry, biology, and industry
Properties
CAS No. |
167966-98-5 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N,N'-bis[2,6-di(propan-2-yl)phenyl]oxamide |
InChI |
InChI=1S/C26H36N2O2/c1-15(2)19-11-9-12-20(16(3)4)23(19)27-25(29)26(30)28-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,27,29)(H,28,30) |
InChI Key |
JEQZMTYGZNUMDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(=O)NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Proline, 1-[(2S)-2,6-bis[[(phenylmethoxy)carbonyl]amino]hexyl]-](/img/structure/B14270270.png)

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
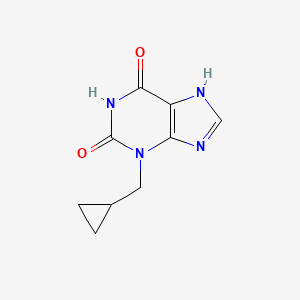
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
